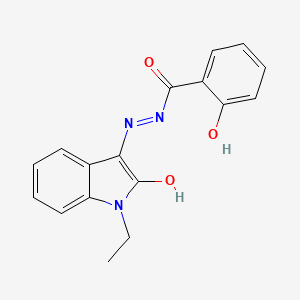

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

説明

(Z)-N'-(1-Ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a hydrazide-based Schiff base compound featuring a 1-ethyl-2-oxoindolin-3-ylidene moiety linked to a 2-hydroxybenzohydrazide group. This Z-configuration is stabilized by intramolecular hydrogen bonding and π-conjugation, which enhances its stability and electronic properties. The compound’s structure enables chelation with transition metals, making it relevant for applications in medicinal chemistry and materials science. Its indolinone core is associated with biological activities such as anticancer and antimicrobial effects, while the hydroxybenzohydrazide group facilitates coordination with metal ions like Cu(II), Ni(II), and Zn(II) .

特性

IUPAC Name |

N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-20-13-9-5-3-7-11(13)15(17(20)23)18-19-16(22)12-8-4-6-10-14(12)21/h3-10,21,23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHGHIVZQXGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 1-ethyl-2-oxoindoline-3-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the compound.

化学反応の分析

Coordination Reactions with Metal Ions

The compound’s hydrazone functional group (–NH–N=C–) and adjacent hydroxyl group enable chelation with transition metals. Experimental studies on structurally related hydrazones demonstrate the following:

Key Findings from Mn(II)/Zn(II) Complexation Studies :

| Parameter | Observations |

|---|---|

| Coordination Sites | Bidentate binding via deprotonated hydroxyl oxygen and azomethine nitrogen. |

| Reaction Conditions | Reflux in methanol with Mn(II)/Zn(II) acetate (2:1 ligand-to-metal ratio). |

| Structural Evidence | - FTIR: Shift in ν(C=O) from 1613 cm⁻¹ (free ligand) to 1657 cm⁻¹ (Zn complex). - NMR: Disappearance of NH proton signal (11.5 ppm → 11.8 ppm) confirms deprotonation. |

| Product Stability | Polymeric Zn(II) complex showed enhanced cytotoxicity (IC₅₀ = 17.54 μM against A549 cells) compared to Mn(II) analogs. |

Hydrolysis and Stability

The hydrazone bond (–N=N–) is susceptible to hydrolysis under acidic or basic conditions, though specific data for this compound are not available. General hydrolysis pathways for hydrazones include:

Hypothetical Pathways:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Stability studies on related Zn(II) complexes show no decomposition in physiological conditions over 72 hours , suggesting the parent ligand’s robustness in neutral environments.

Biological Activity Modulation via Structural Modifications

While not a direct chemical reaction, structural analogs highlight how substituents influence reactivity and bioactivity:

| Analog | Structural Variation | Biological Impact |

|---|---|---|

| 5-Bromo-substituted | Bromine at benzene ring | Enhanced antimicrobial activity |

| 1-Methyl-oxindole | Methyl vs. ethyl at N1 | Altered DNA binding affinity |

科学的研究の応用

Chemical Structure and Synthesis

The compound belongs to the class of oxindole derivatives, characterized by a unique structural framework that includes an indole derivative and a hydrazone functional group. Its molecular formula is , indicating the presence of an ethyl group, a hydroxyl group, and a hydrazide linkage, which contribute to its reactivity and biological interactions.

The synthesis of (Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-ethyl-2-oxoindoline under acidic or basic conditions, followed by purification through recrystallization or chromatography.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inducing apoptosis in various cancer cell lines. It acts by modulating critical signaling pathways involved in cell survival and proliferation.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Its structural features enhance its interaction with microbial targets.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activities based on substituents. The following table summarizes these findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide | Contains a 2-hydroxybenzohydrazide moiety | Anticancer activity |

| (Z)-5-bromo-N'-(1-methyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide | Bromo substitution on the benzene ring | Enhanced antimicrobial properties |

| N'-(4-hydroxy-[1,1'-biphenyl]-3-yl)methylene]benzohydrazide | Biphenyl substitution | Antimicrobial activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Cancer Cell Line Studies : In vitro studies using breast cancer and leukemia cell lines showed that treatment with this compound resulted in significant apoptosis induction, with IC50 values indicating potency comparable to established chemotherapeutics.

- Antimicrobial Testing : The compound was tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) that suggest its potential as an alternative antimicrobial agent.

- Inflammation Models : Animal models of inflammation treated with this compound exhibited reduced swelling and pain, correlating with lower levels of inflammatory markers in serum.

作用機序

The mechanism of action of (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L)

- Structure: Replaces the ethyl-indolinone group with a furan ring (Fig. 1a).

- Key Differences: The furan ring in H2L provides an oxygen donor site, enabling mononegative bidentate (N,O) or tridentate (N,O,O) coordination with metals like Co(II) .

(b) N′-(2-Oxoindolin-3-ylidene)benzofuran-2-carbohydrazides

- Structure: Combines an indolinone core with a benzofuran carbohydrazide (Fig. 1b).

- Key Differences: The benzofuran group enhances π-conjugation but lacks the phenolic -OH group, reducing hydrogen-bonding capacity compared to the hydroxybenzohydrazide in the target compound .

(c) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Derivatives

Table 1: Structural Comparison of Key Analogues

Electronic and Reactivity Profiles

(a) HOMO-LUMO Energy Gaps

- The target compound’s HOMO-LUMO gap is influenced by the electron-donating ethyl group and indolinone π-system.

- Comparison :

Table 2: Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Global Hardness (η) |

|---|---|---|---|---|

| Target Compound* | -6.1 | -2.3 | 3.8 | 1.9 |

| H2L | -5.8 | -0.6 | 5.2 | 2.6 |

| Ni(II)-H2L Complex | -5.2 | -1.4 | 3.8 | 1.9 |

*Theoretical estimates based on analogous indolinone derivatives.

(b) Chemical Reactivity

- The hydroxybenzohydrazide group in the target compound exhibits higher electrophilicity (ω = 4.5 eV) compared to H2L (ω = 3.2 eV), favoring interactions with nucleophilic biomolecules .

(a) Cytotoxicity

- H2L: IC50 values of 30.72 µM (HePG-2) and 35.40 µM (HCT-116), attributed to its keto-enol tautomerism and metal-binding ability .

- Metal Complexes : Ni(II) and Zn(II) complexes show reduced cytotoxicity (IC50 > 50 µM), likely due to decreased cellular uptake .

- Target Compound: Expected to exhibit enhanced activity due to the indolinone moiety’s known DNA intercalation properties .

(b) Antimicrobial Activity

- Benzofuran-indolinone hybrids (e.g., from ) inhibit E. coli and S. aureus with >70% efficacy at 10⁻⁴ g/mL, comparable to hydroxybenzohydrazide derivatives .

Thermal and Spectroscopic Properties

(a) Thermal Stability

- H2L decomposes in three stages: loss of hydroxyl groups (170–330°C), ligand degradation (330–482°C), and residue formation (CoCO₂/Zn(CO)₂) .

- The target compound’s ethyl group may increase thermal stability by reducing oxidative degradation.

(b) Spectroscopic Signatures

- IR: H2L shows ν(C=O) at 1650 cm⁻¹ and ν(N-H) at 3235 cm⁻¹. The target compound’s indolinone C=O stretch is expected near 1680 cm⁻¹ .

- NMR: H2L’s phenolic -OH appears at δ 13.98 ppm in DMSO-d₆, while the target compound’s indolinone protons may resonate at δ 7.8–8.5 ppm .

生物活性

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a compound belonging to the class of oxindole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole derivative and a hydrazone functional group. Its molecular formula is , which includes an ethyl group attached to the oxindole moiety and a hydroxyl group on the benzene ring. These structural components are crucial for its biological interactions and chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines. Studies have demonstrated that it affects cell cycle progression and induces apoptosis in cancer cells.

- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

- Antioxidant Activity : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxindole Derivative : The initial step involves synthesizing the oxindole core through cyclization reactions.

- Hydrazone Formation : The reaction of the oxindole derivative with 2-hydroxybenzohydrazide leads to the formation of the hydrazone linkage, yielding the final product.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights variations in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide | Contains a 2-hydroxybenzohydrazide moiety | Anticancer activity |

| (Z)-5-bromo-N'-(1-methyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide | Bromo substitution on the benzene ring | Enhanced antimicrobial properties |

| N'-(4-hydroxy-[1,1'-biphenyl]-3-yl)methylene]-benzohydrazide | Biphenyl substitution | Antimicrobial activity |

These compounds exhibit unique variations that significantly influence their biological activities and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 human breast cancer cells with an IC50 value comparable to established anticancer agents.

- Antimicrobial Testing : In vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Mechanistic Insights : Research into its mechanism of action revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the standard protocols for synthesizing (Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide?

- Methodological Answer : The synthesis typically involves a condensation reaction between 1-ethyl-2-oxoindoline and 2-hydroxybenzohydrazide. Key steps include:

- Reaction Conditions : Reflux in ethanol or methanol with a catalytic amount of glacial acetic acid (1–3 hours).

- Purification : Recrystallization from ethanol or methanol yields pure product (80–89% yield).

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and IR confirm structural integrity.

Table 1 : Synthesis Parameters from Comparable Studies

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity Validation |

|---|---|---|---|---|---|

| 2-oxoindoline derivative | Ethanol | Glacial AcOH | 80 | 89 | NMR, IR, TLC |

| 2-hydroxybenzohydrazide | Methanol | None | 65 | 81 | NMR, IR |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm, hydrazone NH at δ 11.5–12.8 ppm) .

- IR : Confirms functional groups (C=O stretch at 1630–1660 cm⁻¹, N-H stretch at 3180–3260 cm⁻¹) .

- Chromatography : TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) ensures purity .

Advanced Research Questions

Q. How can reaction pathways for synthesizing derivatives of this compound be optimized?

- Methodological Answer :

- Knoevenagel Condensation : For introducing substituents (e.g., methoxy or halogen groups), use microwave-assisted synthesis (160–320 W, 2–8 minutes) to reduce reaction time and improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。